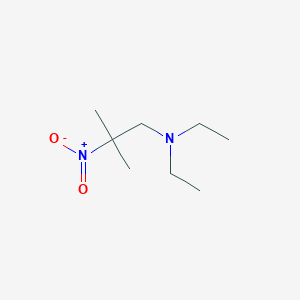

1-Diethylamino-2-methyl-2-nitropropane

Description

1-Diethylamino-2-methyl-2-nitropropane (CAS: Not provided in evidence) is a nitroalkane derivative characterized by a propane backbone substituted with a diethylamino group (-N(C₂H₅)₂), a methyl group (-CH₃), and a nitro group (-NO₂) at specific positions. Notably, analogous nitroalkanes, such as 2-nitropropane (2-NP) and nitromethane (NM), have been studied extensively for their occupational hazards and carcinogenicity .

Properties

IUPAC Name |

N,N-diethyl-2-methyl-2-nitropropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O2/c1-5-9(6-2)7-8(3,4)10(11)12/h5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAIDUZCCMHNVHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(C)(C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Diethylamino-2-methyl-2-nitropropane can be synthesized through the reaction of 2-methyl-2-nitropropane with diethylamine. The reaction typically involves the use of a solvent such as methanol and is carried out under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Diethylamino-2-methyl-2-nitropropane undergoes various chemical reactions, including:

Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of nitroso or nitrate derivatives.

Reduction: Formation of 1-diethylamino-2-methyl-2-aminopropane.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

1-Diethylamino-2-methyl-2-nitropropane has several scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of other organic compounds and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for certain medical conditions.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.

Mechanism of Action

The mechanism of action of 1-diethylamino-2-methyl-2-nitropropane involves its interaction with molecular targets and pathways within a system. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The amino group can participate in hydrogen bonding and other interactions with biomolecules, influencing their function and activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-diethylamino-2-methyl-2-nitropropane with structurally or functionally related nitroalkanes, emphasizing key differences in toxicity, applications, and molecular properties.

Table 1: Comparative Analysis of Nitroalkanes

Structural and Functional Differences

- Substituent Effects: The diethylamino and methyl groups in this compound likely reduce volatility compared to simpler nitroalkanes like NM and 2-NP. For example, 2-NP’s unsubstituted propane chain facilitates bioactivation to carcinogenic intermediates, whereas the diethylamino group might introduce detoxification routes (e.g., hepatic N-dealkylation) .

- Toxicity Profile: 2-NP is a potent hepatocarcinogen in rats at 207 ppm, with liver neoplasms observed within six months of exposure. In contrast, NM primarily induces thyroid dysfunction at high concentrations (745 ppm) but lacks conclusive carcinogenicity data . The absence of analogous studies for this compound precludes direct comparisons, though its structural complexity may reduce acute toxicity.

Occupational and Environmental Implications

- Exposure Risks: 2-NP and NM are associated with workplace hazards due to their volatility and widespread use. This compound’s lower volatility (inferred from substituents) may reduce inhalation risks but could pose dermal or ingestion hazards if used in liquid formulations.

- Regulatory Gaps: While 2-NP is regulated as a carcinogen, this compound lacks standardized safety guidelines, mirroring the challenges seen in understudied nitroaromatics like 1-(2-amino-6-nitrophenyl)ethanone, where toxicological data remain incomplete .

Research Findings and Gaps

- 2-NP Carcinogenicity: Subchronic inhalation of 2-NP (207 ppm) caused liver tumors in 100% of exposed rats within six months, establishing it as a potent carcinogen. No similar data exist for this compound, though its functional groups may interfere with metabolic activation pathways .

- NM vs. This contrast underscores the role of molecular structure in nitroalkane toxicity.

- Need for Targeted Studies: The safety profile of this compound remains speculative.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.